4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine
Overview
Description
4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the formation of the imine linkage with phenylethylideneamine. Reaction conditions often include the use of catalysts, solvents like THF (tetrahydrofuran), and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde
Scientific Research Applications
4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their interaction with natural substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like:
- 4-phenyl-2,6-bis(4-methylphenyl)pyrimidine
- 2,4,6-triarylpyrimidines
- 4-(4-chlorophenyl)-6-phenylpyrimidine
These compounds share structural similarities but differ in their substituent groups, which can significantly impact their chemical properties and biological activities. 4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine is unique due to its specific imine linkage and the combination of phenyl and methylphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4/c1-18-13-15-22(16-14-18)24-17-23(21-11-7-4-8-12-21)26-25(27-24)29-28-19(2)20-9-5-3-6-10-20/h3-17H,1-2H3,(H,26,27,29)/b28-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVGCXEQRRQPU-TURZUDJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C(\C)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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